6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Description
6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold with a chlorine substituent at the 6' position. The compound’s synthesis typically involves cobalt-catalyzed annulation reactions of alkylidenecyclopropanes with benzamide derivatives, yielding spirocyclopropanes at room temperature with moderate to high efficiency (e.g., 55–90% yields for analogous compounds) .
Key structural attributes include:
- Molecular formula: C₁₁H₁₂ClN (calculated based on parent structure C₁₁H₁₃N + Cl substitution).
- Spectral characterization: Confirmed via ¹H/¹³C NMR, HRMS, and IR spectroscopy, consistent with spirocyclic analogues .
- Hazard profile: Classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
6-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUQHDHREDLEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716966 | |
| Record name | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-22-7 | |
| Record name | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects, supported by relevant research findings and data.
- Molecular Formula : C11H12ClN
- Molecular Weight : 193.67 g/mol
- CAS Number : 885269-22-7
This compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the chlorine atom and the isoquinoline moiety are significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit notable anticancer properties. For instance, spirocyclopropanes have been linked to cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Testing : The compound was evaluated against several human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa. In one study, the IC50 values for similar derivatives ranged from 49.79 µM to 113.70 µM in inhibiting cell growth across these lines .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| RKO | 60.70 | High |
| PC-3 | 49.79 | High |
| HeLa | 78.72 | Moderate |
These findings suggest that 6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] may possess significant anticancer potential.
Additional Biological Activities
The biological profile of spirocyclic compounds often includes:
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
- Leishmanicidal Activity : Some derivatives have shown effectiveness against Leishmania species, indicating potential use in treating leishmaniasis .
The mechanism by which 6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways.
- Receptor Modulation : Its unique structure allows it to bind to receptors that mediate cellular responses.
- Disruption of Cellular Processes : Similar compounds have been shown to disrupt ribosomal function in cancer cells, leading to inhibited proliferation .
Study on Anticancer Properties
In a study published in Nature Communications, researchers synthesized several spirocyclic compounds and evaluated their effects on cancer cell lines. The study found that derivatives similar to 6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] effectively inhibited cell growth and induced apoptosis in resistant cancer cell lines .
Evaluation of Leishmanicidal Activity
Another research effort assessed the leishmanicidal activity of spirocyclic compounds against Leishmania mexicana. The study reported IC50 values below 1 µM for several derivatives, highlighting their potential as therapeutic agents against parasitic infections .
Comparison with Similar Compounds
Substituent Variations in Spirocyclic Isoquinolines
The 6'-chloro derivative belongs to a broader class of spirocyclic isoquinolines with diverse substituents influencing physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Electron-withdrawing groups (Cl, Br, CF₃) : Enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) but may reduce solubility .
- Electron-donating groups (OCH₃) : Improve aqueous solubility but may decrease metabolic stability .
- Ring size (cyclopropane vs. cyclobutane) : Cyclopropane’s strain confers rigidity, while cyclobutane offers conformational flexibility .
Pharmacological and Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
